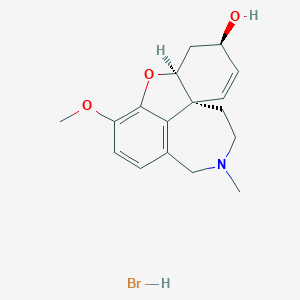![molecular formula C₉H₂₀Cl₂N₂ B126764 Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride CAS No. 135906-03-5](/img/structure/B126764.png)
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride is a chemical compound that is part of a class of structures known as azabicyclononanes. These structures are of interest due to their potential applications in pharmaceuticals, particularly as intermediates in the synthesis of drugs such as Granisetron hydrochloride, which is used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy .
Synthesis Analysis
The synthesis of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane involves a multistep process. Initially, citric acid is oxidized, followed by a Mannich reaction. Subsequently, an oxime is synthesized, which is then reduced using LiAlH4. The final step involves the separation of the endo and exo products to achieve a total yield of over 16.8%. The structure of the synthesized compound is confirmed using infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) .
Molecular Structure Analysis
The molecular structure of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane is characterized by its azabicyclo[3.3.1]nonane core, which is a bicyclic structure containing nitrogen. The confirmation of the structure through spectroscopic methods such as IR, NMR, and MS ensures the correct identification of the compound .
Chemical Reactions Analysis
The azabicyclo[3.3.1]nonane derivatives can undergo various chemical reactions. For instance, they can be functionalized through a cascade reaction involving 3-formylchromones, enaminones, and heterocyclic ketene aminals (HKAs) to produce a series of ABCNs suitable for combinatorial and parallel syntheses of natural-like products . Additionally, the azabicyclo[3.3.1]nonane fragment can be further modified to produce amides, Schiff bases, and isothiocyanates, which can then react with other chemicals such as methanol, aniline, and sodium azide to produce derivatives like methyl thiocarbamate, thiourea, and dihydrotetrazole-5-thione .
Physical and Chemical Properties Analysis
The physical and chemical properties of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride are not explicitly detailed in the provided papers. However, the properties of such compounds can generally be inferred from their molecular structure and the functional groups present. The azabicyclo[3.3.1]nonane core is likely to impart rigidity to the molecule, which can influence its reactivity and interaction with biological targets. The presence of the amine group suggests potential for protonation, making it soluble in polar solvents and potentially bioactive as a result of its ability to interact with biological receptors .
Aplicaciones Científicas De Investigación
Chromatographic Analysis
Grantamine is used as a key intermediate in the preparation of granisetron, a drug used to treat nausea and vomiting. A study by Krishna et al. (2009) developed a high-performance liquid chromatographic method for determining the presence of exo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine in endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. This method is suitable for the quantitative determination of exo-isomer in bulk samples of endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine (Krishna, S. R., Babu, P. S., Rao, B., & Rao, N., 2009).
Chemical Synthesis and Properties
Moskalenko et al. (2011) described the synthesis of 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can be converted into various derivatives through reactions with different reagents. This research expands the potential applications of endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride in the field of chemical synthesis (Moskalenko, A. I., Chashchin, A. Y., & Boev, V., 2011).
Process Improvement in Synthesis
A study by Du Hong-guang (2011) focused on improving the synthesis process of endo-9-methyl-9-azabicyclononan-3-amine, a key intermediate in producing Granisetron hydrochloride. This research provides insights into more efficient production methods for compounds related to endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride (Du Hong-guang, 2011).
Safety And Hazards
Propiedades
IUPAC Name |
(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-8-3-2-4-9(11)6-7(10)5-8;;/h7-9H,2-6,10H2,1H3;2*1H/t7?,8-,9+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQLBGNYBPWAFH-XFRIOYGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Endo-3-amine-9-methyl-9-azabicyclo[3,3,1]nonane dihydrochloride | |
CAS RN |
135906-03-5 |
Source


|
| Record name | 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine;dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)





![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-1-methyl-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B126715.png)



